molecular formula C12H14O3 B2530265 Benzenepentanoic acid, alpha-oxo-, methyl ester CAS No. 1015464-83-1

Benzenepentanoic acid, alpha-oxo-, methyl ester

Cat. No. B2530265
CAS RN: 1015464-83-1
M. Wt: 206.241
InChI Key: LHHUTFSBQNIGCM-UHFFFAOYSA-N
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Description

“Benzenepentanoic acid, alpha-oxo-, methyl ester” is an organic compound. It is also known by other names such as Methyl benzoylformate, Methyl phenylglyoxylate, Methyl phenylglyoxalate, Benzoylformic acid methyl ester, Glyoxylic acid, phenyl-, methyl ester, Methyl oxophenylacetate, Phenylglyoxylic acid, methyl ester, Vicure 55, α-Oxobenzeneacetic acid methyl ester, NSC 171206, Methyl 2-oxo-2-phenylacetate .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H14O3. The molecular weight is 206.241. The IUPAC Standard InChI is InChI=1S/C12H16O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 .


Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C12H14O3. The molecular weight is 206.241.

Scientific Research Applications

Photochemistry of α-oxo-oxime Esters

The study by Baas and Cerfontain (1979) investigates the photochemistry of six α-oxo-oxime esters, explaining the formation of various products through initial N–O cleavage followed by β-scission of resulting radicals. This research provides insights into the photolytic behavior of α-oxo-oxime esters, contributing to our understanding of their reactivity under light exposure, which could have implications for their stability and reactivity in various applications, including material science and pharmaceuticals. The presence of acyl and alkyl radicals was demonstrated, further elucidating the mechanisms involved in the photolysis of these compounds (Baas & Cerfontain, 1979).

Phytochemistry and Systematic Position of Illiciaceae

Research by Sy, Saunders, and Brown (1997) on Illicium dunnianum yielded various phenylpropanoids and neolignans, including novel compounds. This study is significant for understanding the chemical diversity within the Illiciaceae family and its implications for the systematic and evolutionary relationships of the genus. The chemical findings from this study contribute to the broader discussion regarding the phylogenetic placement of Illiciaceae and potentially offer new bioactive compounds for further pharmacological and therapeutic research (Sy, Saunders, & Brown, 1997).

Isomerization Reaction of Olefin

Wakamatsu et al. (2000) explored the isomerization reactions of olefins using a ruthenium catalyst, demonstrating the migration of double bonds in α,β-unsaturated esters. This research has applications in synthetic organic chemistry, offering a method to manipulate the structure of organic molecules, which is crucial for the synthesis of complex molecules and pharmaceuticals. The ability to control double bond position in molecules opens up new pathways for chemical synthesis and the development of novel compounds (Wakamatsu, Nishida, Adachi, & Mori, 2000).

Polymerization Studies

The study by Kricheldorf, Kreiser-Saunders, and Stricker (2000) on the SnOct2-initiated polymerization of lactide contributes to the field of polymer science, particularly in understanding the mechanisms of lactide polymerization and the role of catalysts. This research is relevant for developing biodegradable polymers and advancing materials science, particularly in applications requiring environmentally friendly materials (Kricheldorf, Kreiser-Saunders, & Stricker, 2000).

Novel Amino Acids and Peptides

The work by Varadarajan and Hawthorne (1991) on novel carboranyl amino acids and peptides for antibody modification showcases the intersection of chemistry and biology, offering new tools for targeted therapy and diagnostics. This research is significant for the development of neutron-capture therapy and the synthesis of novel bioconjugates, expanding the toolbox for biomedical research and potential therapeutic applications (Varadarajan & Hawthorne, 1991).

Safety and Hazards

This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

methyl 2-oxo-5-phenylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-12(14)11(13)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHUTFSBQNIGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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